![molecular formula C19H21N5O4S B2405245 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 734540-87-5](/img/structure/B2405245.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a 1,2,4-triazole group, and methoxyphenyl groups. These functional groups could potentially confer a variety of chemical properties and biological activities to the compound .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . It also contains methoxyphenyl groups, which consist of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group (-NH2) in the 1,2,4-triazole ring could potentially participate in various reactions such as acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar acetamide group and the methoxy groups could impact the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Compounds with similar structures have been synthesized for various purposes, including the development of novel pharmaceuticals and agrochemicals. For example, derivatives of 1,2,4-triazole and acetamide have been synthesized for biological screening against various enzymes and microbes. These synthesis methods often involve multi-step chemical reactions, providing valuable insights into the chemical properties and reactivity of such compounds (Rehman et al., 2013; Sakai et al., 2022).
Biological Screening and Pharmacological Activities
- Certain triazole and acetamide derivatives have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This suggests that compounds like the one could potentially have applications in the development of new therapeutic agents. For instance, some 1,2,4-triazole derivatives exhibit good to moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
- Research on certain acetamide and triazole derivatives has shown anticancer activities against various cancer cell lines. These findings highlight the potential of such compounds in anticancer drug development. For example, specific oxazole derivatives have demonstrated cytostatic effects against certain cancer cells, suggesting that similar compounds could be explored for their anticancer properties (Zyabrev et al., 2022).
Agrochemical Applications
- Compounds with triazole and acetamide functionalities have also been explored for agrochemical purposes, including herbicides and insecticides. Their synthesis and evaluation against agricultural pests indicate potential applications in crop protection (Hirashima et al., 1990).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-26-14-7-5-4-6-13(14)18-22-23-19(24(18)20)29-11-17(25)21-12-8-9-15(27-2)16(10-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPYJMVZDOXXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
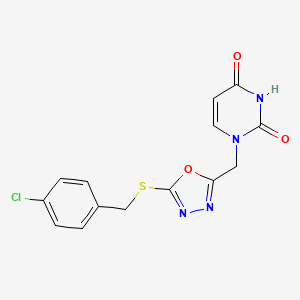
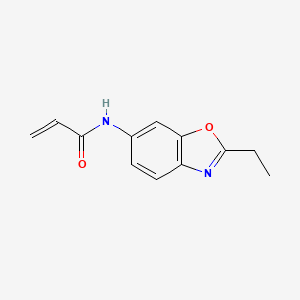
![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)
![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)


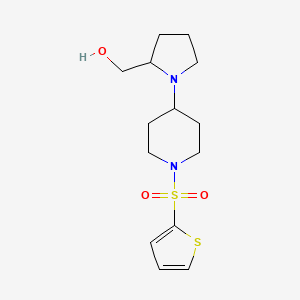
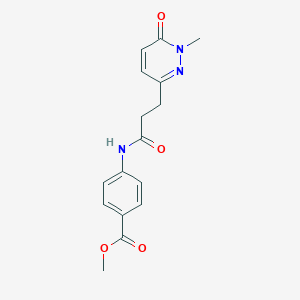
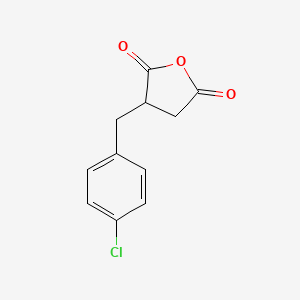

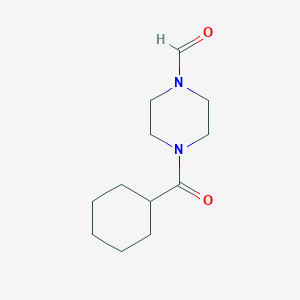
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)
